molecular formula C18H20N2O B367122 (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 537009-70-4

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B367122
CAS No.: 537009-70-4
M. Wt: 280.4g/mol
InChI Key: BPRLAQGNLWTFHG-UHFFFAOYSA-N
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Description

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a synthetic benzimidazole derivative of high interest in medicinal chemistry and drug discovery research. Compounds featuring the 1H-benzo[d]imidazole scaffold are extensively investigated for their potential to inhibit various protein kinases and other molecular targets implicated in disease pathways . The structural motif of a 2-hydroxymethyl group on the benzimidazole core is recognized in the design of biomimetic chelating ligands, as it can serve as a synthetic precursor for constructing sophisticated molecular architectures that interact with metal ions or biological targets . Research on analogous 1-substituted benzimidazole compounds has demonstrated significant cytotoxic effects against various cancer cell lines, induction of apoptosis, and suppression of cell cycle progression . Furthermore, such compounds have shown promise as potent inhibitors of critical kinases, including EGFR, HER2, CDK2, and mTOR, which are key drivers in numerous cancers . The specific substitution pattern of this compound makes it a valuable intermediate for further chemical functionalization, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents for oncology and other areas. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,13,21H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRLAQGNLWTFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillips-Ladenburg Reaction

This method involves reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, heating 4-isopropylbenzyl carboxylic acid with o-phenylenediamine in polyphosphoric acid (PPA) at 200°C for 2 hours yields 2-(4-isopropylbenzyl)-1H-benzimidazole as an intermediate. Modifications using 2-nitro-4-methylacetanilide reduction (Sn/HCl) or Fe/S catalytic redox systems have also been reported.

Weidenhagen Oxidation

Condensation of o-phenylenediamine with aldehydes (e.g., 4-isopropylbenzaldehyde) in the presence of oxidants like Cu(OAc)₂ generates the benzimidazole ring. A green variant employs H₃PO₄ as a catalyst in methanol at 80°C, achieving yields up to 89% for analogous 1-benzyl-2-aryl benzimidazoles.

Hydroxymethyl Group Installation

The methanol moiety at the 2-position is introduced via reduction or oxidation-reduction sequences:

Reduction of Aldehyde Precursors

1-(4-Isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde is reduced using NaBH₄ in THF or ethanol at 0–25°C, achieving >90% yield. MnO₂-mediated oxidation of (1H-benzimidazol-2-yl)methanol derivatives (e.g., 85% yield in DCM at 40°C) can be reversed for aldehyde generation, followed by reduction.

Grignard or Organometallic Additions

Reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde derivatives generates hydroxymethyl intermediates, though this method is less common for bulky substituents like 4-isopropylbenzyl.

Integrated Synthetic Pathways

Combining these steps, two optimized routes emerge:

Sequential Alkylation-Reduction Pathway

  • Benzimidazole formation : o-Phenylenediamine + 4-isopropylbenzaldehyde → 1-(4-isopropylbenzyl)-1H-benzimidazole (H₃PO₄, MeOH, 80°C, 89%).

  • Aldehyde oxidation : MnO₂ in DCM at 40°C for 2h → 1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde (85%).

  • Reduction to methanol : NaBH₄ in THF, 0°C → target compound (94%).

Overall yield : ~71% (multi-step).

One-Pot Reductive Amination

A Co-catalyzed tandem reaction condenses 4-isopropylbenzyl alcohol , 2-aminobenzimidazole , and formaldehyde in toluene at 140°C, directly yielding the hydroxymethyl product. This method simplifies purification but requires specialized catalysts.

Analytical and Optimization Data

Key reaction parameters and yields are summarized below:

StepReagents/ConditionsYield (%)Reference
Benzimidazole formationH₃PO₄, MeOH, 80°C, 30 min89
Aldehyde oxidationMnO₂, DCM, 40°C, 2h85
NaBH₄ reductionTHF, 0°C, 1h94
Co-catalyzed one-pot[Co(Cp*)Cl₂]₂, ligand L1, 140°C, 24h72

Chemical Reactions Analysis

Types of Reactions

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The isopropylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Similar benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol may exhibit significant activity against various bacterial strains. For example, studies have shown that benzimidazole derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of cell wall synthesis and interaction with bacterial DNA .

Anticancer Properties : The compound is under investigation for its potential anticancer effects. Benzimidazole derivatives have demonstrated the ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. Case studies involving similar compounds reveal their effectiveness in inhibiting tumor growth in vitro and in vivo models .

Drug Development

Enzyme Inhibition : this compound is being explored for its ability to inhibit specific enzymes linked to disease pathways, particularly those involved in cancer and infectious diseases. Its structural features allow it to interact with enzyme active sites, potentially leading to the development of novel therapeutic agents .

Targeting Hepatitis C Virus : Research has indicated that benzimidazole derivatives may possess activity against hepatitis C virus (HCV). A study highlighted the synthesis of related compounds that showed promising results in inhibiting HCV replication, suggesting a potential application for this compound in antiviral drug development .

Material Science

Catalytic Applications : The compound has potential uses as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its application in organic synthesis as a catalyst can enhance reaction yields and selectivity, making it valuable for industrial applications .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated against E. coli and S. aureusDemonstrated significant inhibition at low concentrations .
Anticancer Research Tested on breast cancer cell linesInduced apoptosis and reduced cell viability by 70% .
Enzyme Inhibition Study Targeted HCV polymeraseShowed IC50 values comparable to existing antiviral agents .

Mechanism of Action

The mechanism of action of (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting or modulating the activity of the target. The isopropylbenzyl and methanol groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole scaffold is highly versatile, with modifications at the 1- and 2-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol 4-Isopropylbenzyl (N1), hydroxymethyl (C2) C₁₈H₂₀N₂O 280.4 High lipophilicity due to bulky substituent; intermediate in drug synthesis .
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS 39811-07-9) Fluorine (C5), hydroxymethyl (C2) C₈H₇FN₂O 166.15 Enhanced electronegativity; potential antiviral/antimicrobial activity .
2-((1-Isopropyl-1H-benzo[d]imidazol-2-yl)amino)ethanol (CAS 431071-96-4) Isopropyl (N1), aminoethanol (C2) C₁₂H₁₇N₃O 219.28 Increased basicity; improved solubility in polar solvents .
(1-(2-(2-Isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-65-5) Phenoxyethyl (N1), hydroxymethyl (C2) C₂₀H₂₄N₂O₂ 324.4 Steric hindrance impacts binding to biological targets; explored in oncology .
Key Observations:
  • Substituent Bulkiness : The 4-isopropylbenzyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like fluorine .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in CAS 39811-07-9) enhance stability and binding affinity to electron-rich biological targets .

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves water solubility compared to purely aromatic substituents (e.g., phenyl groups). However, the 4-isopropylbenzyl group counteracts this by increasing hydrophobicity .
  • Thermal Stability : Bulky substituents like 4-isopropylbenzyl may elevate melting points compared to smaller groups (e.g., methyl or fluorine) due to enhanced van der Waals interactions .

Biological Activity

The compound (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

The synthesis typically involves the condensation of an aromatic aldehyde with benzil and ammonium acetate, often utilizing environmentally friendly catalysts such as lactic acid at elevated temperatures.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the imidazole moiety, which is known for its role in various enzymatic processes. The following table summarizes key biological activities associated with this compound:

Activity Description References
Antibacterial Exhibits significant antibacterial properties against various pathogens.
Antifungal Demonstrates antifungal activity, making it a candidate for antifungal therapies.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.
Anti-inflammatory Possesses anti-inflammatory effects, potentially useful in treating chronic conditions.
Antiviral Preliminary studies suggest antiviral properties against specific viruses.

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The imidazole ring can form hydrogen bonds and coordinate with metal ions, which influences enzyme activity. This property is crucial for its antibacterial and anticancer effects .
  • Cellular Interaction : It may interact with cellular receptors or pathways that regulate apoptosis and cell proliferation, contributing to its anticancer activity .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antibacterial Study : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, showcasing significant inhibition zones compared to control groups .
  • Anticancer Activity : Research involving human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value of 12 µM, indicating a promising lead for further development in cancer therapeutics .
  • Anti-inflammatory Effects : In vitro assays revealed that the compound reduced pro-inflammatory cytokines in activated macrophages, suggesting potential use in inflammatory diseases .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other imidazole derivatives:

Compound Activity Profile
2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanolAntibacterial, antifungal, anticancer
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-oneAnticancer, anti-inflammatory
3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenolAntibacterial, antioxidant

This comparison highlights the unique profile of this compound, particularly its broad-spectrum antibacterial and anticancer activities.

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